molecular formula C15H10ClN3OS B11025632 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide

3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide

Cat. No.: B11025632
M. Wt: 315.8 g/mol
InChI Key: CXXYOXYJJIVXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide is a chemical compound developed for research applications, belonging to the class of N-(thiazol-2-yl)-benzamide analogs. These analogs have been identified as the first class of potent and selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor (CLR) superfamily . This compound acts as a state-dependent channel blocker, exhibiting non-competitive antagonism of Zn²⁺-induced and H⁺-evoked ZAC signaling, as well as spontaneous ZAC activity . Functional characterization studies suggest that related N-(thiazol-2-yl)-benzamide analogs target the transmembrane and/or intracellular domains of the receptor, acting as negative allosteric modulators . This compound is intended for research use by qualified scientists. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. The structural motif of a benzamide linked to a pyridinyl-thiazole is recognized in medicinal chemistry for its potential to engage biological targets . Researchers can utilize this compound as a selective pharmacological tool to explore the physiological roles and signaling mechanisms of ZAC, a receptor whose functions are still being elucidated .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10ClN3OS

Molecular Weight

315.8 g/mol

IUPAC Name

3-chloro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C15H10ClN3OS/c16-11-5-3-4-10(8-11)14(20)19-15-18-13(9-21-15)12-6-1-2-7-17-12/h1-9H,(H,18,19,20)

InChI Key

CXXYOXYJJIVXSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Components

  • Thiourea Preparation :
    Thioureas are typically synthesized by treating amines with benzoyl isothiocyanate followed by alkaline hydrolysis. For this case, 2-aminopyridine reacts with benzoyl isothiocyanate to form N-benzoylthiourea, which is hydrolyzed to yield the free thiourea (NH₂-CS-NH₂).

    2-Aminopyridine+Benzoyl isothiocyanateN-BenzoylthioureaNaOHThiourea\text{2-Aminopyridine} + \text{Benzoyl isothiocyanate} \rightarrow \text{N-Benzoylthiourea} \xrightarrow{\text{NaOH}} \text{Thiourea}
  • α-Bromoketone Synthesis :
    2-Bromo-1-(pyridin-2-yl)ethanone is prepared by brominating 1-(pyridin-2-yl)ethanone using HBr or PBr₃. This step ensures the pyridinyl group is positioned at the thiazole’s C-4.

Cyclization Conditions

The thiourea and α-bromoketone are refluxed in ethanol or DMF, facilitating nucleophilic attack and cyclization. The reaction mechanism proceeds as follows:

  • Thiourea’s sulfur attacks the electrophilic carbonyl carbon of the bromoketone.

  • Bromide departure generates a thioimidate intermediate.

  • Intramolecular cyclization forms the thiazole ring, with the pyridinyl group at C-4 and the amino group at C-2.

Typical Procedure :

  • Thiourea (1.0 equiv) and 2-bromo-1-(pyridin-2-yl)ethanone (1.1 equiv) are stirred in ethanol at 80°C for 6–12 hours.

  • The product is isolated via filtration or extraction, yielding 2-amino-4-(pyridin-2-yl)thiazole as a pale-yellow solid (Yield: 60–75%).

Amide Bond Formation: Coupling Strategies

The second stage involves acylating the thiazole’s primary amine with 3-chlorobenzoyl chloride or its activated acid.

Acid Activation Methods

  • Schotten-Baumann Reaction :
    Direct acylation using 3-chlorobenzoyl chloride in a biphasic system (e.g., NaOH/CH₂Cl₂). However, this method risks over-acylation or hydrolysis.

  • Carbodiimide-Mediated Coupling :
    EDCI/HOBt System : 3-Chlorobenzoic acid (1.2 equiv) is activated with EDCI (1.5 equiv) and HOBt (1.1 equiv) in anhydrous CH₂Cl₂. The thiazole amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

    3-Chlorobenzoic acid+EDCI/HOBtActive esterThiazole amineTarget compound\text{3-Chlorobenzoic acid} + \text{EDCI/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Thiazole amine}} \text{Target compound}

Optimized Protocol (From Source )

  • Reagents :

    • 3-Chlorobenzoic acid (0.42 mmol)

    • EDCI (0.50 mmol), HOBt (0.46 mmol)

    • 2-Amino-4-(pyridin-2-yl)thiazole (0.44 mmol)

    • Anhydrous CH₂Cl₂ (6 mL)

  • Procedure :

    • The acid, EDCI, and HOBt are dissolved in CH₂Cl₂ under argon.

    • The thiazole amine is added, and the reaction is stirred at room temperature for 3 hours.

    • DMF (3 mL) is added to solubilize intermediates, and stirring continues for 18 hours.

  • Workup :

    • The mixture is diluted with CH₂Cl₂ (50 mL), washed with NaHCO₃ (3 × 20 mL) and brine, dried (Na₂SO₄), and concentrated.

    • Purification via silica gel chromatography (10–40% EtOAc/CH₂Cl₂ gradient) yields the title compound as a white solid (Yield: 50–60%).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, coupling 3-chlorobenzoic acid with the thiazole amine using HATU/DIEA in DMF at 100°C for 20 minutes achieves 70% yield.

Solid-Phase Synthesis

Immobilizing the thiazole amine on Wang resin enables iterative acylation and cleavage, though this method is less common for small-scale preparations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    δ 7.36–8.79 (m, aromatic protons), 12.85 (s, NH).

  • LC-MS : m/z 344.1 [M+H]⁺ (calculated for C₁₅H₁₁ClN₃OS).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows >95% purity at 254 nm.

Challenges and Troubleshooting

  • Low Yields in Cyclization : Impure α-bromoketone or moisture in solvents reduces efficiency. Pre-drying reagents over MgSO₄ and using fresh bromoketone improves outcomes.

  • Byproduct Formation : Over-acylation is mitigated by using HOBt to suppress racemization and control reaction stoichiometry.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)
EDCI/HOBt (CH₂Cl₂)RT, 24 h50–6095
Microwave (HATU)100°C, 20 min7097
Schotten-Baumann0°C, 2 h30–4085

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance mixing and heat transfer during both cyclization and coupling steps. Solvent recovery systems (e.g., CH₂Cl₂ distillation) reduce costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The chloro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

The compound has been studied for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds designed based on the thiazole-benzamide framework have shown promising results in inhibiting tumor growth by targeting CDKs.
    • Case studies demonstrate that the compound can induce apoptosis in cancer cells, marking it as a potential candidate for cancer therapy.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which is particularly concerning in clinical settings.
    • The compound also demonstrates antifungal activity against common pathogens like Candida albicans.
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. In vitro studies have shown significant inhibition percentages against COX-1 and COX-2 enzymes.

Case Studies

  • Efficacy Against Cancer :
    • A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound significantly increased apoptosis rates, indicating its potential as an effective anticancer agent.
  • Synergistic Effects with Antibiotics :
    • Research exploring the combination of this compound with traditional antibiotics revealed enhanced antibacterial efficacy against resistant strains, suggesting its utility in combination therapies.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide and related benzamide derivatives:

Compound Core Structure Substituents Key Properties/Applications Reference
This compound Benzamide + thiazole-pyridine 3-Cl on benzamide; pyridin-2-yl on thiazole Hypothesized kinase inhibition (inferred from pyridine-thiazole pharmacophores)
N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide Benzamide + thiazole-pyridine No chloro substitution on benzamide Intermediate in kinase-targeted drug synthesis; lower polarity vs. chloro analog
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Benzamide + oxadiazole 4-Cl on benzamide; oxadiazole-thione side chain Antimicrobial activity (oxadiazole scaffold); positional isomerism affects bioactivity
3-Chloro-N-(diethylcarbamothioyl)benzamide (Ni/Complexes) Benzamide + carbamothioyl-metal 3-Cl on benzamide; S-coordinated Ni/Cu complexes Square-planar coordination geometry; catalytic or metallodrug potential
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide Benzamide + thiosemicarbazide-furan 3-Cl on benzamide; furan-linked thiosemicarbazide Planar molecular structure; hydrogen-bonded 1D chains (crystal packing)

Structural and Functional Analysis

  • In contrast, 4-chloro isomers (e.g., ) exhibit distinct electronic profiles due to altered resonance effects, which may reduce compatibility with specific enzyme active sites .
  • Heterocyclic Moieties: The pyridin-2-yl-thiazole group in the target compound provides a rigid, planar structure conducive to π-π stacking interactions, similar to kinase inhibitors like imatinib.
  • Metal Coordination :
    Carbamothioyl derivatives (e.g., 3-Chloro-N-(diethylcarbamothioyl)benzamide) form stable nickel/copper complexes with distorted square-planar geometries, a feature absent in the target compound. These metal complexes are explored for catalytic applications, whereas the thiazole-pyridine scaffold is more drug-like .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The nickel complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide crystallizes in a monoclinic system (space group P2₁/c) with a distorted square-planar geometry . In contrast, 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide forms 1D hydrogen-bonded chains via N–H···O and C–H···O interactions, enhancing thermal stability .
  • Bond Lengths/Angles : The C–S bond in thiosemicarbazide derivatives () averages 1.68 Å, consistent with similar compounds, while the Ni–S bond in metal complexes is ~2.20 Å, reflecting stronger coordination .

Biological Activity

3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a pyridine ring, and a thiazole moiety. Its molecular formula is C15H10ClN3OSC_{15}H_{10}ClN_3OS with a molecular weight of approximately 315.7774 g/mol. The unique structural features suggest potential interactions with various biological targets, enhancing its therapeutic profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of essential metabolic pathways, such as folate synthesis through the inhibition of dihydropteroate synthase.

Table 1: Antimicrobial Activity Comparison

Compound NameActivity TypeTarget OrganismsReference
This compoundAntimicrobialGram-positive & Gram-negative bacteria
N-(thiazol-2-yl)-benzamideAntimicrobialVarious bacteria
N-(benzo[d]thiazol-2-yl) benzamidesAnti-inflammatoryVarious inflammatory pathways

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties . The thiazole and pyridine components are known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-chlorobenzoyl chloride with 4-(pyridin-2-yl)thiazol-2-amine in the presence of a base like triethylamine. This reaction is crucial for yielding high-purity products suitable for biological testing.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of the compound. The presence of specific substituents such as the chloro group enhances binding affinity to biological targets, which may lead to improved efficacy against resistant bacterial strains .

Key Findings:

  • Chloro Substituent : Enhances antimicrobial activity.
  • Pyridine and Thiazole Rings : Essential for interaction with metabolic pathways.
  • Structural Diversity : Variations in substituents can significantly alter biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antibacterial Studies : A study found that thiazole derivatives exhibited MIC values as low as 31.25 µg/mL against Gram-positive bacteria, highlighting their potential as effective antibacterial agents .
  • Cytotoxicity Assessments : Research indicated that certain thiazole compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide, and what are the critical reaction conditions?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
  • Step 2 : Coupling the thiazole intermediate with 3-chlorobenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DMF) .
  • Critical Conditions : Moisture-sensitive reactions require inert atmospheres (N₂/Ar). Reaction temperatures for cyclization range from 60–80°C, while coupling reactions proceed at room temperature.
    • Validation : Monitor reactions via TLC and characterize intermediates using 1H NMR^1 \text{H NMR} and IR spectroscopy.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles (e.g., 5.2° between thiazole and benzamide planes) .
  • Spectroscopy :
  • 1H NMR^1 \text{H NMR} : Aromatic protons appear as doublets (δ 7.8–8.5 ppm); NH protons resonate as broad singlets (δ 10.2–11.5 ppm).
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹; thiazole C=N at ~1550 cm⁻¹ .

Q. What preliminary assays are used to assess its bioactivity?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against kinases (e.g., PIM1) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO ≤1% v/v).

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentrations).
  • Resolution Strategy :

  • Standardize Assays : Use consistent ATP concentrations (e.g., 10 µM) and buffer systems (e.g., Tris-HCl pH 7.5).
  • Cross-Validate : Compare results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Solubility Enhancement :

  • Co-solvents : Use PEG-400 or cyclodextrins (e.g., 20% w/v HP-β-CD).
  • Salt Formation : Explore hydrochloride salts via reaction with HCl in ethanol .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How are computational methods applied to predict binding modes with target enzymes?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 2OLL for PIM1 kinase).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
    • Validation : Overlay predicted poses with experimental co-crystal structures (if available).

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic data vs. computational predictions?

  • Example : Predicted hydrogen bonds (e.g., N-H···O=C) may not align with X-ray data due to crystal packing effects.
  • Resolution :

  • Re-optimize Models : Include solvent molecules (e.g., DMSO) in DFT calculations (B3LYP/6-31G* level) .
  • Validate : Compare experimental (X-ray) and computed Hirshfeld surfaces for intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.